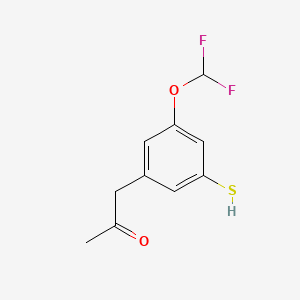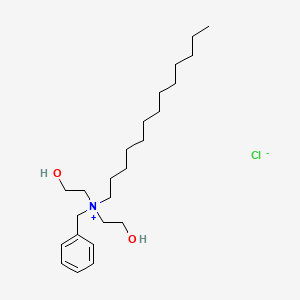
Di(2-hydroxyethyl)benzyltridecylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(2-hydroxyethyl)benzyltridecylammonium chloride is a quaternary ammonium compound with the molecular formula C24H44ClNO2. It is known for its surfactant properties and is commonly used in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
Di(2-hydroxyethyl)benzyltridecylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of benzyl chloride with tridecylamine in the presence of 2-hydroxyethyl groups. The reaction typically occurs under mild conditions, with the use of a suitable solvent and a catalyst to facilitate the quaternization process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete quaternization, and the product is then purified through filtration and distillation to remove any impurities .
化学反応の分析
Types of Reactions
Di(2-hydroxyethyl)benzyltridecylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Silver nitrate is often used to facilitate the substitution of the chloride ion.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Simpler amines and alcohols.
Substitution: Quaternary ammonium salts with different anions.
科学的研究の応用
Di(2-hydroxyethyl)benzyltridecylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and molecular biology experiments as a surfactant.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of cleaning agents and personal care products.
作用機序
The mechanism of action of Di(2-hydroxyethyl)benzyltridecylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecylbenzenesulfonic acid: A surfactant with similar applications in cleaning products.
Uniqueness
Di(2-hydroxyethyl)benzyltridecylammonium chloride is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and antimicrobial agent in various applications .
特性
CAS番号 |
102571-38-0 |
|---|---|
分子式 |
C24H44ClNO2 |
分子量 |
414.1 g/mol |
IUPAC名 |
benzyl-bis(2-hydroxyethyl)-tridecylazanium;chloride |
InChI |
InChI=1S/C24H44NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-15-18-25(19-21-26,20-22-27)23-24-16-13-12-14-17-24;/h12-14,16-17,26-27H,2-11,15,18-23H2,1H3;1H/q+1;/p-1 |
InChIキー |
ISTYEXGFGBGMKI-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


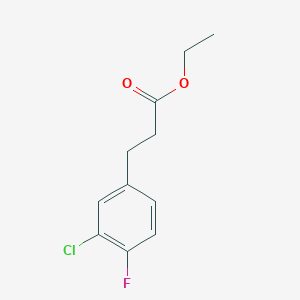
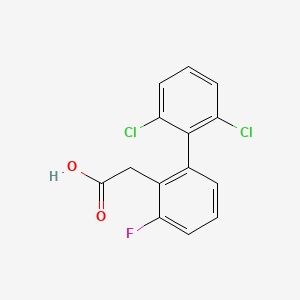
![Oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B14072189.png)

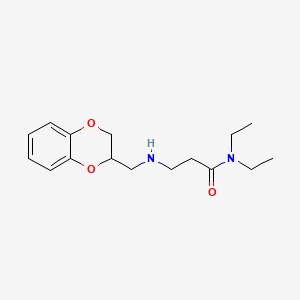
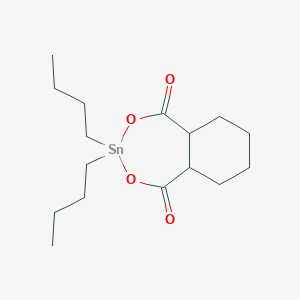
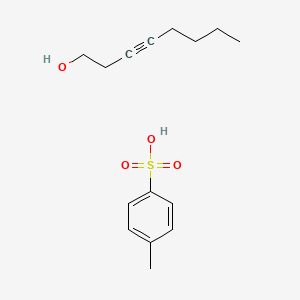
![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)
